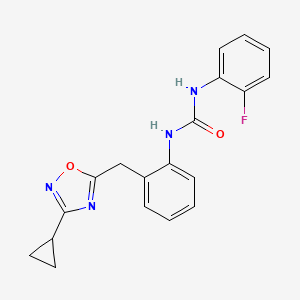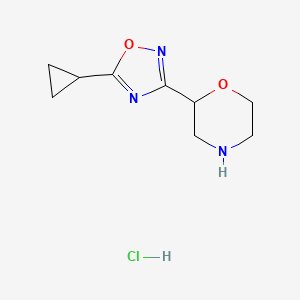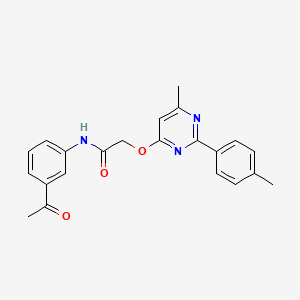![molecular formula C19H20N2O4S B2476273 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 441289-48-1](/img/structure/B2476273.png)
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole core, with an ethoxy group at the 6-position, a methyl group at the 3-position, and a 3,4-dimethoxybenzamide group attached via a double bond .Chemical Reactions Analysis
Benzothiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole core might contribute to its aromaticity and stability .Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesized compounds with structures related to the given compound have shown promising in vitro antibacterial activity against both Gram-positive (such as Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative (such as Escherichia coli and Pseudomonas aeruginosa) bacteria. They have also demonstrated inhibitory action against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest potential therapeutic interventions for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticancer and Photodynamic Therapy Applications
- Certain derivatives have shown properties useful in photodynamic therapy, an emerging treatment for cancer. They possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially effective Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Herbicidal Activity
- Novel classes of compounds structurally similar to the specified compound have been discovered to have strong phytotoxic effects on both shoot and root systems of Arabidopsis thaliana, indicating their potential as synthetic herbicides (Araniti et al., 2014).
Antiprotozoal Activity
- Thiazolides, a class of compounds related to the specified compound, have shown potent antimicrobial activity against intestinal protozoan parasites, bacteria, and viruses. Their mechanism of action involves inducing cell death in colon carcinoma cell lines, indicating a distinct molecular target in intestinal pathogens and cancer cells (Brockmann et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the study of this compound would likely involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by benzothiazole derivatives, this compound could be a promising candidate for further study .
Propriétés
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-5-25-13-7-8-14-17(11-13)26-19(21(14)2)20-18(22)12-6-9-15(23-3)16(10-12)24-4/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCBOPUDRSFGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2476192.png)
![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)

![3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2476197.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476200.png)
![(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2476203.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)
![N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476206.png)


![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)
